5-Chloro-4-cyclopropoxy-N-methylpyridin-2-amine
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Overview
Description
Preparation Methods
The synthesis of 5-Chloro-4-cyclopropoxy-N-methylpyridin-2-amine involves several steps. One common method includes the reaction of 5-chloro-2-nitropyridine with cyclopropyl alcohol under basic conditions to form 5-chloro-4-cyclopropoxypyridine. This intermediate is then subjected to reduction and subsequent methylation to yield the final product . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
5-Chloro-4-cyclopropoxy-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride, resulting in the removal of the chlorine atom or reduction of the nitro group if present.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-4-cyclopropoxy-N-methylpyridin-2-amine has several applications in scientific research:
Biology: This compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 5-Chloro-4-cyclopropoxy-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Chloro-4-cyclopropoxy-N-methylpyridin-2-amine can be compared to other similar compounds, such as:
2-Chloro-5-methylpyridin-4-amine: This compound has a similar pyridine core but lacks the cyclopropoxy group, which may affect its reactivity and biological activity.
4-Chloro-5-methoxypyridin-3-amine:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H11ClN2O |
---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
5-chloro-4-cyclopropyloxy-N-methylpyridin-2-amine |
InChI |
InChI=1S/C9H11ClN2O/c1-11-9-4-8(7(10)5-12-9)13-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
XZPCNSKPYZNJKU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C(=C1)OC2CC2)Cl |
Origin of Product |
United States |
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